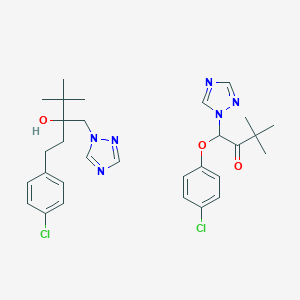
Folicur Top
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Folicur Top is a fungicide used in agriculture to protect crops from fungal diseases. It is a broad-spectrum fungicide that is highly effective against many different types of fungi. Folicur Top is widely used to protect crops such as wheat, barley, and grapes from fungal infections.
Mechanism Of Action
Folicur Top works by inhibiting the enzyme sterol 14α-demethylase, which is essential for the synthesis of ergosterol in fungal cells. Ergosterol is an important component of the fungal cell membrane, and its synthesis is essential for the survival of fungal cells. By inhibiting the synthesis of ergosterol, Folicur Top disrupts the fungal cell membrane, leading to the death of the fungus.
Biochemical and Physiological Effects
Folicur Top has several biochemical and physiological effects on fungal cells. It inhibits the synthesis of ergosterol, which disrupts the fungal cell membrane. This leads to the leakage of cellular contents, loss of membrane integrity, and ultimately, cell death. Folicur Top also inhibits the growth and reproduction of fungal cells, leading to a reduction in fungal biomass.
Advantages And Limitations For Lab Experiments
Folicur Top has several advantages as a fungicide for use in lab experiments. It is highly effective against a wide range of fungal diseases, making it a useful tool for studying the effects of fungal infections on crops. Folicur Top is also relatively easy to apply and has a low risk of phytotoxicity. However, Folicur Top has some limitations for use in lab experiments. It can be expensive, and its effectiveness can be influenced by environmental factors such as temperature and humidity.
Future Directions
There are several future directions for research on Folicur Top. One area of research is the development of new formulations of Folicur Top that can improve its efficacy and reduce its environmental impact. Another area of research is the study of the mechanisms of resistance to Folicur Top in fungal populations. Understanding the mechanisms of resistance can help to develop new strategies for controlling fungal diseases. Finally, there is a need for research on the long-term effects of Folicur Top on soil health and the environment.
Synthesis Methods
Folicur Top is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloro-4-trifluoromethylpyrimidine with ethyl 2-(2-methoxy-1-methyl-2-oxoethyl)-4-methyl-1,3-dioxolane-2-acetate. This reaction produces 2-(2-methoxy-1-methyl-2-oxoethyl)-4-methyl-1,3-dioxolane-2-acetic acid 2-chloro-4-trifluoromethylpyrimidine ester. The second step involves the reaction of this compound with triethylamine to produce Folicur Top.
Scientific Research Applications
Folicur Top has been extensively studied for its efficacy in controlling fungal diseases in crops. Numerous scientific studies have been conducted to evaluate its effectiveness in protecting crops from fungal infections. These studies have shown that Folicur Top is highly effective in controlling a wide range of fungal diseases in crops.
properties
CAS RN |
124027-08-3 |
|---|---|
Product Name |
Folicur Top |
Molecular Formula |
C30H38Cl2N6O3 |
Molecular Weight |
601.6 g/mol |
IUPAC Name |
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one;1-(4-chlorophenyl)-4,4-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentan-3-ol |
InChI |
InChI=1S/C16H22ClN3O.C14H16ClN3O2/c1-15(2,3)16(21,10-20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13;1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-7,11-12,21H,8-10H2,1-3H3;4-9,13H,1-3H3 |
InChI Key |
PJGMGVOZCWJQMY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)Cl.CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |
synonyms |
2-Butanone, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl) -, mixt. with alpha-(2-(4-chlorophenyl)ethyl)-alpha-(1,1-dimethylethyl )-1H-1,2,4-triazole-1-ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



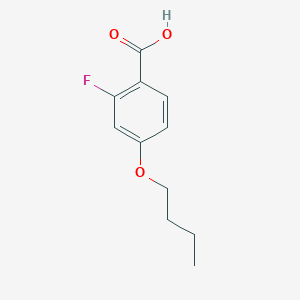
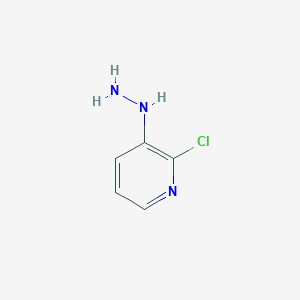
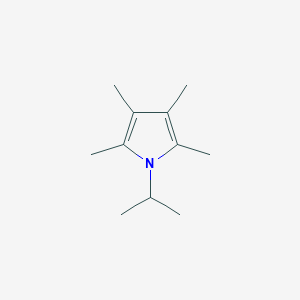

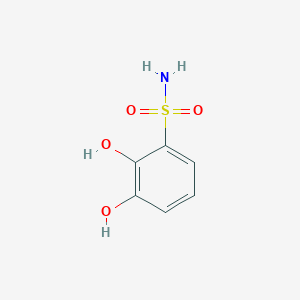

![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
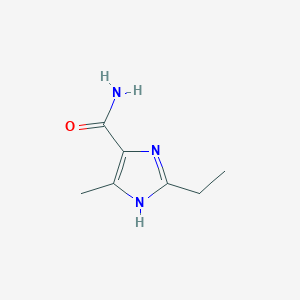
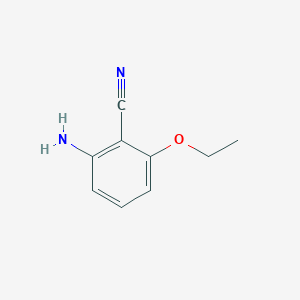
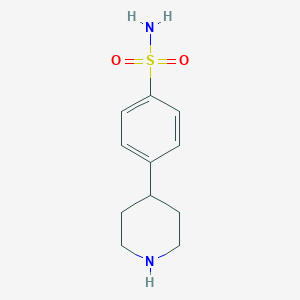
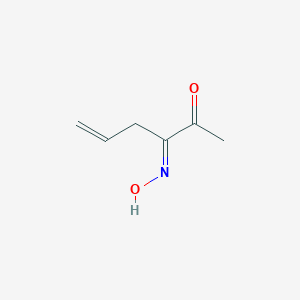
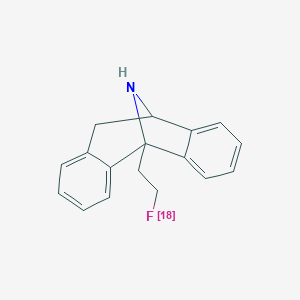

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)